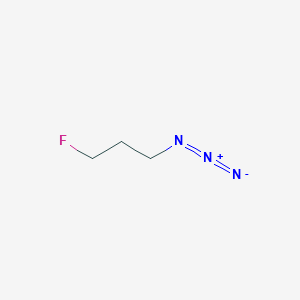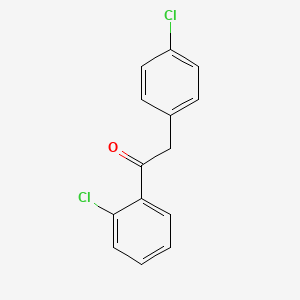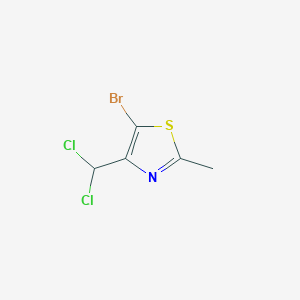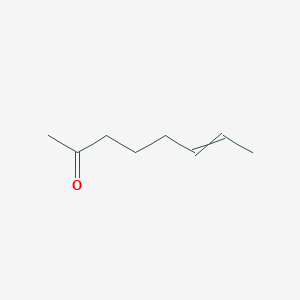
1-Azido-3-fluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-3-fluoropropane is an organic compound that features a fluorine atom attached to a propyl chain, which is further connected to an azide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-3-fluoropropane typically involves a two-step process. The first step is the fluorination of a tosyl precursor to yield this compound. This is followed by a copper-catalyzed click reaction (CuAAC) with an alkyne-functionalized precursor . The reaction is usually carried out in anhydrous acetonitrile, ensuring high radiochemical purity and specific activity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the reactive nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azido-3-fluoropropane undergoes several types of chemical reactions, including:
Reduction Reactions: The azide group can be reduced to a primary amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide or potassium azide in acetonitrile or dimethyl sulfoxide.
Reduction Reactions: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Major Products Formed:
Substitution Reactions: Alkyl azides.
Reduction Reactions: Primary amines.
Wissenschaftliche Forschungsanwendungen
1-Azido-3-fluoropropane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in click chemistry for the synthesis of various complex molecules.
Biology: Employed in the development of fluorescent probes for detecting biomolecules and cellular processes.
Medicine: Utilized in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging.
Wirkmechanismus
The mechanism of action of 1-Azido-3-fluoropropane primarily involves its ability to participate in click chemistry reactions. The azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it valuable for bioconjugation and molecular labeling .
Vergleich Mit ähnlichen Verbindungen
3-Azidopropylamine: Similar structure but lacks the fluorine atom.
3-Fluoropropylamine: Similar structure but lacks the azide group.
Fluoroalkyl azides: A broader class of compounds with varying chain lengths and fluorine positions.
Uniqueness: 1-Azido-3-fluoropropane is unique due to the presence of both a fluorine atom and an azide group on the same molecule. This combination allows it to participate in a wide range of chemical reactions, making it highly versatile for various applications in research and industry.
Eigenschaften
Molekularformel |
C3H6FN3 |
|---|---|
Molekulargewicht |
103.10 g/mol |
IUPAC-Name |
1-azido-3-fluoropropane |
InChI |
InChI=1S/C3H6FN3/c4-2-1-3-6-7-5/h1-3H2 |
InChI-Schlüssel |
LKHJBEXZBLZPOC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN=[N+]=[N-])CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Pyran, tetrahydro-2-[(6-iodohexyl)oxy]-](/img/structure/B8590563.png)
![2-(p-Tolyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8590571.png)
![6-Bromo-5-methoxy-2-methylbenzo[d]oxazole](/img/structure/B8590583.png)







![3-nitro-4-[[1-(oxetan-3-yl)piperidin-4-yl]methoxy]benzenesulfonamide](/img/structure/B8590627.png)
![1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B8590631.png)


